

(2,4-Difluoro-3-methoxyphenyl)boronic acid CAS number and structure

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Compound of Interest

Compound Name:	(2,4-Difluoro-3-methoxyphenyl)boronic acid
Cat. No.:	B1425577

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An In-Depth Technical Guide to **(2,4-Difluoro-3-methoxyphenyl)boronic acid**: A Keystone Reagent in Modern Drug Discovery

Abstract

(2,4-Difluoro-3-methoxyphenyl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and selectivity, making it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights and detailed protocols to facilitate its effective utilization in the laboratory.

Core Chemical Identity and Physicochemical Properties

(2,4-Difluoro-3-methoxyphenyl)boronic acid is an organoboron compound that serves as a stable, versatile intermediate in synthetic chemistry. Its identity and key properties are summarized below.

Table 1: Chemical Identity and Properties

Property	Value	Source
CAS Number	406482-18-6	[1]
Molecular Formula	C ₇ H ₇ BF ₂ O ₃	[1]
Molecular Weight	187.94 g/mol	[1]
IUPAC Name	(2,4-Difluoro-3-methoxyphenyl)boronic acid	N/A
SMILES	B(C1=C(C(=C(C=C1)F)OC)F)(O)O	[1]
Appearance	White to yellow crystal/powder	[2]
Storage	Inert atmosphere, 2-8°C	[1]

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  O3 [label="O", pos="-2.4,4.2!"];
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F2 [label="F", pos="2.4,1.5!"];

// Aromatic ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent bonds
B -- C1;
B -- O1;
B -- O2;
O1 -- H1;
O2 -- H2;
C2 -- F1;
C3 -- O3;
O3 -- CH3;
C6 -- F2;

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C2 -- C3;
C4 -- C5;

}
```

Caption: Chemical structure of **(2,4-Difluoro-3-methoxyphenyl)boronic acid**.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic intermediate with a boron electrophile, such as trimethyl borate. For **(2,4-**

Difluoro-3-methoxyphenyl)boronic acid, a common and effective strategy is the ortho-lithiation of a suitable precursor followed by borylation.

A plausible synthetic route starts from 1,3-difluoro-2-methoxybenzene. The methoxy group acts as a directed metalation group (DMG), guiding an organolithium reagent like n-butyllithium (n-BuLi) to deprotonate the adjacent ortho position (C4). This regioselectivity is a cornerstone of modern aromatic functionalization. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of trimethyl borate. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure stability of the organolithium intermediate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid product.^[3]

Causality in Synthesis:

- Directed Ortho-Metalation: The choice of a methoxy-substituted precursor is deliberate. The oxygen's lone pairs coordinate to the lithium cation, lowering the activation energy for deprotonation at the adjacent carbon, thus ensuring high regioselectivity.
- Low Temperature: Organolithium reagents are highly reactive. Maintaining temperatures at -78 °C (dry ice/acetone bath) is critical to prevent degradation and undesired side reactions, such as reaction with the solvent (e.g., THF).
- Electrophile Choice: Trimethyl borate, B(OMe)₃, is an ideal boron source. It is sufficiently electrophilic to react with the aryllithium intermediate but is less prone to over-reaction than more reactive boron halides.
- Acidic Workup: The initial product is a boronate ester. Hydrolysis with a mild acid (e.g., dilute HCl or H₂SO₄) is required to cleave the B-O-CH₃ bonds and form the B(OH)₂ moiety.^[4]

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of **(2,4-Difluoro-3-methoxyphenyl)boronic acid** lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.^[5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.^{[6][7]}

The electronic properties of this specific boronic acid make it particularly interesting for drug discovery:

- Fluorine Substituents: The two fluorine atoms at the 2- and 4-positions are strongly electron-withdrawing. This can influence the metabolic stability of the final molecule by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450). Furthermore, fluorine can alter the pKa of nearby functional groups and enhance binding affinity to protein targets through favorable electrostatic interactions.
- Methoxy Substituent: The methoxy group at the 3-position is electron-donating and can serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

This combination of substituents allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, potentially improving their efficacy, selectivity, and pharmacokinetic profiles.^{[8][9]} Boronic acids are versatile building blocks for synthesizing complex molecules for pharmaceuticals and agrochemicals.^[10]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of **(2,4-Difluoro-3-methoxyphenyl)boronic acid** with a generic aryl bromide (Ar-Br).

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

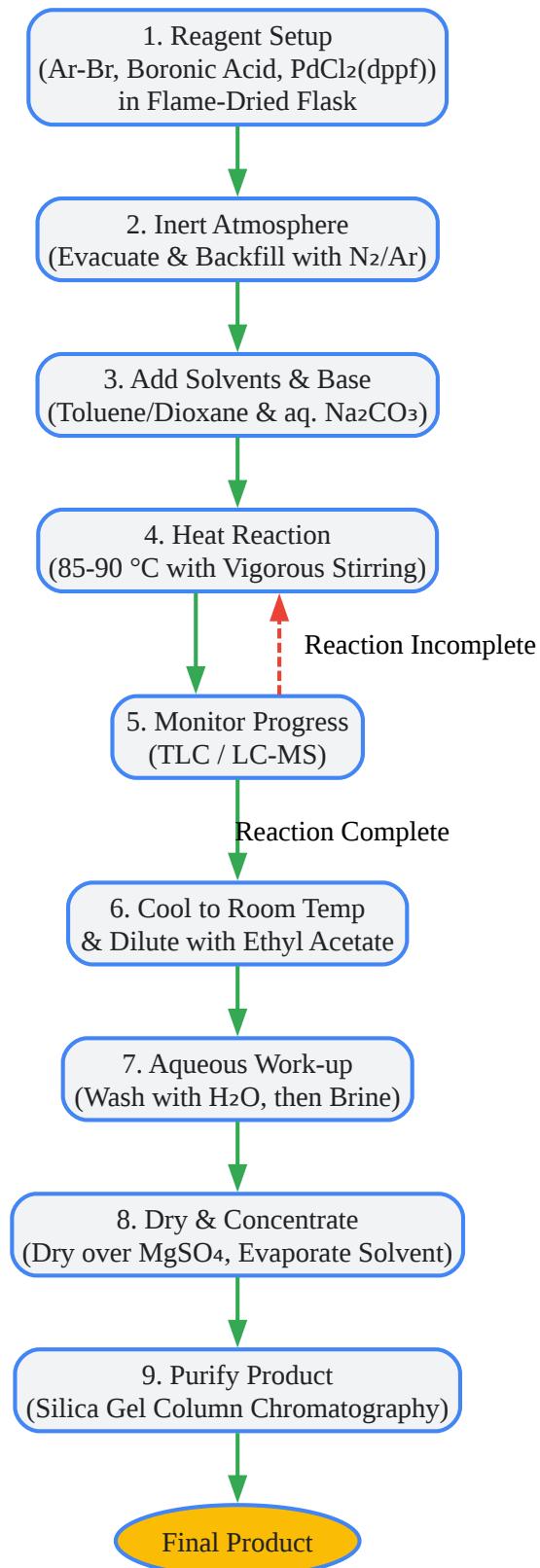
- **(2,4-Difluoro-3-methoxyphenyl)boronic acid** (1.2 equiv.)
- Aryl Bromide (Ar-Br) (1.0 equiv.)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.05 equiv.)
- Sodium Carbonate (Na_2CO_3) (2.0 M aqueous solution, 3.0 equiv.)

- Toluene/Dioxane (4:1 mixture)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Brine (saturated $NaCl$ solution)
- Deionized Water

Protocol Steps:

- Reaction Setup:
 - To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), **(2,4-Difluoro-3-methoxyphenyl)boronic acid** (1.2 equiv.), and $PdCl_2(dppf)$ (0.05 equiv.).
 - Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. The integrity of the inert atmosphere is critical as $Pd(0)$, the active catalytic species, is sensitive to oxygen.
- Solvent and Base Addition:
 - Under the inert atmosphere, add the toluene/dioxane solvent mixture.
 - Add the 2 M aqueous sodium carbonate solution. The biphasic condition facilitates the reaction, with the base activating the boronic acid in the aqueous phase and the coupling occurring in the organic phase.[\[11\]](#)
- Reaction Execution:
 - Heat the mixture to 85-90 °C with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

- Work-up and Extraction:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with deionized water and then with brine to remove the base and other aqueous-soluble impurities.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

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References

- 1. achmem.com [achmem.com]
- 2. (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 [sigmaaldrich.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook.com [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi-res.com [mdpi-res.com]
- 8. mdpi.com [mdpi.com]
- 9. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. organic-synthesis.com [organic-synthesis.com]
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